REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15](=O)[CH3:16].C([O-])(=O)C.[NH4+].C([BH3-])#[N:24].[Na+]>CO>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]([NH2:24])[CH3:16] |f:1.2,3.4|
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Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)F)C1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the methanol was removed in vacuo and aqueous ammonium hydroxide
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with diethyl ether (3×200 mL) until the amine
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with 2 N aqueous hydrochloric acid (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
The solid formed during the acid
|
Type
|
WASH
|
Details
|
wash
|
Type
|
ADDITION
|
Details
|
Aqueous sodium hydroxide was added to the acidic aqueous phase until the solution
|
Type
|
EXTRACTION
|
Details
|
The basic aqueous phase was extracted with diethyl ether until the primary amine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a clear oil that
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=C(C=CC=C1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |